molecular formula C8H4Br3FO B1411287 2',5'-Dibromo-4'-fluorophenacyl bromide CAS No. 1806355-28-1

2',5'-Dibromo-4'-fluorophenacyl bromide

Cat. No.: B1411287
CAS No.: 1806355-28-1
M. Wt: 374.83 g/mol
InChI Key: OKEXSVSCJVEXQR-UHFFFAOYSA-N
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Description

2’,5’-Dibromo-4’-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br3FO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dibromo-4’-fluorophenacyl bromide typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 4’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dibromo-4’-fluorophenacyl bromide may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dibromo-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the phenacyl group can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of substituted phenacyl derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2’,5’-Dibromo-4’-fluorophenacyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dibromo-4’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group in the phenacyl moiety make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-4-fluoroacetophenone: Similar structure but with different bromination pattern.

    2-Bromo-4’-fluoroacetophenone: Lacks one bromine atom compared to 2’,5’-Dibromo-4’-fluorophenacyl bromide.

    2,4-Difluorobenzyl bromide: Contains fluorine atoms at different positions and lacks the phenacyl group.

Uniqueness

2’,5’-Dibromo-4’-fluorophenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEXSVSCJVEXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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